6-O-Octanoyl-L-ascorbic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYJAOMXLDBDV-TVQRCGJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization
Chemical Synthesis Routes for 6-O-Octanoyl-L-ascorbic Acid
Chemical methods for synthesizing this compound primarily involve the direct reaction between L-ascorbic acid and octanoic acid or its derivatives. These processes, while effective, often require specific catalysts and conditions to favor the desired esterification at the C-6 position.
Direct Esterification Processes
Direct esterification typically involves the reaction of L-ascorbic acid with an acyl donor in the presence of a catalyst. While specific literature focusing solely on the direct esterification with octanoic acid is specialized, the principles are well-established for fatty acid esters of ascorbic acid. These reactions often contend with the challenge of selectively acylating the primary hydroxyl group at the C-6 position over the secondary hydroxyl groups at C-2, C-3, and C-5. The use of protecting groups for the other hydroxyl functions can achieve high selectivity but adds complexity and cost to the synthesis.
Acid-Catalyzed Approaches
Acid-catalyzed esterification, a cornerstone of organic synthesis, is a viable route for producing ascorbyl esters. This approach typically employs a strong acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of the fatty acid, thereby activating it for nucleophilic attack by the hydroxyl group of ascorbic acid. The reaction mechanism favors the more sterically accessible and reactive primary hydroxyl group at the C-6 position of ascorbic acid.
A patented method for preparing fatty acid esters of ascorbic acid involves reacting a homogeneous mixture of ascorbic acid and a methyl or ethyl ester of a fatty acid with concentrated sulfuric acid (at least 96% concentration) at temperatures between 20°C and 50°C. This process is advantageous as it can be carried out with approximately equimolar amounts of the reactants, simplifying the work-up procedure compared to methods requiring a large excess of one reactant. For instance, L-ascorbic acid can be dissolved in 100% sulfuric acid at room temperature, followed by the addition of the fatty acid ester. The reaction mixture is then left to stand, and upon completion, it is poured into ice water, causing the ascorbyl ester to crystallize and be easily separated by filtration. This method avoids the need for expensive and industrially complex extraction and distillation steps.
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Notable Feature |
| L-ascorbic acid | Methyl palmitate | 100% Sulfuric acid | Room Temperature | ~10-25 hours | Equimolar reactants, simple work-up |
| L-ascorbic acid | Ethyl palmitate | 100% Sulfuric acid | Room Temperature | ~10-25 hours | Avoids complex purification steps |
Enzymatic Synthesis Strategies for this compound and Related Esters
Enzymatic methods have emerged as a powerful alternative to chemical synthesis, offering high regioselectivity and milder reaction conditions, which helps to prevent the degradation of the sensitive ascorbic acid molecule. researchgate.net Lipases are the most commonly employed enzymes for this purpose. researchgate.net
Biocatalyzed Transesterification and Regioselective Acylation
Biocatalyzed synthesis of ascorbyl esters can be achieved through either direct esterification of ascorbic acid with a fatty acid or via transesterification using an activated acyl donor like a fatty acid ester (e.g., methyl or vinyl esters) or triglycerides. researchgate.netresearchgate.net The enzymatic approach is highly regioselective, specifically targeting the primary hydroxyl group at the C-6 position of ascorbic acid. fao.org
One of the main challenges in the enzymatic synthesis is the poor solubility of the hydrophilic L-ascorbic acid in the non-polar organic solvents typically favored by lipases. researchgate.net To address this, polar organic solvents such as tert-amyl alcohol, tert-butanol, and acetone (B3395972) are often used. researchgate.net
In a study on the synthesis of ascorbyl oleate (B1233923), the transesterification of olive oil with ascorbic acid was catalyzed by immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, in tert-amyl alcohol. nih.gov This reaction yielded up to 80% ascorbyl oleate in under 24 hours under optimized conditions. nih.gov Another study investigating the use of triglycerides as acyl donors found that Lipozyme TL IM (from Thermomyces lanuginosus) could catalyze the synthesis of 6-O-ascorbyl oleate from triolein (B1671897) with a 64% yield. core.ac.uk
| Enzyme | Acyl Donor | Solvent | Yield | Reference |
| Novozym 435 (Candida antarctica lipase B) | Olive Oil | tert-amyl alcohol | 80% | nih.gov |
| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Triolein | tert-amyl alcohol | 64% | core.ac.uk |
| Novozym 435 | Palm oil methyl ester | Acetone | 62% | researchgate.net |
| Novozym 435 | Soybean oil methyl ester | Acetone | 17% | researchgate.net |
Influence of Enzyme Specificity and Reaction Conditions
The choice of enzyme and the optimization of reaction parameters are critical for achieving high yields in the enzymatic synthesis of ascorbyl esters. Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for this reaction due to its high regioselectivity for the C-6 position of ascorbic acid. researchgate.netchemrxiv.org
Several factors influence the reaction rate and yield, including temperature, substrate molar ratio, water content, and the choice of solvent. For instance, in the synthesis of ascorbyl oleate catalyzed by Novozym 435 in acetone, a temperature of 60°C, a low water concentration (0.018% v/v), and a substrate molar ratio of 1:8 (ascorbic acid to oleic acid) were found to be optimal. researchgate.net The presence of molecular sieves is often employed to remove the water produced during the esterification, which can otherwise lead to a competing hydrolysis reaction and reduce the ester yield. nih.gov
The reaction solvent also plays a crucial role. While lipases are active in various organic solvents, their performance can be significantly affected by the solvent's properties. chemrxiv.org For example, in the synthesis of ascorbyl palmitate, 2-methyl-2-butanol (B152257) (tert-amyl alcohol) was found to be a suitable medium for Novozym 435, leading to high reactivity and stability. mdpi.com
Synthesis of Advanced 6-O-Acylated Ascorbic Acid Derivatives
To further enhance the stability and bioavailability of ascorbic acid, more complex derivatives have been synthesized by modifying the 6-O-acyl ascorbate (B8700270) structure. These advanced derivatives often involve the introduction of other functional groups, such as phosphates or glycosides.
A series of novel monoacylated vitamin C derivatives, 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids, have been chemically synthesized. nih.govacs.org This was achieved by reacting a stable ascorbate derivative, 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), with various acid anhydrides in pyridine. nih.govacs.org This method yielded the desired 6-O-acylated products, including the octanoyl derivative, in high yields (30-60%). acs.orgresearchgate.net These compounds exhibit enhanced stability in neutral solutions and increased lipophilicity, which improves their skin permeability. nih.govacs.org
Another class of advanced derivatives is the 6-O-acyl-L-ascorbic acid-2-O-phosphates. nih.gov These compounds are synthesized from L-ascorbic acid-2-phosphate and long-chain fatty acids. nih.gov The introduction of the phosphate (B84403) group at the C-2 position further stabilizes the molecule against oxidative degradation. nih.gov These derivatives have shown to be stable and can permeate cell membranes, where they are converted to L-ascorbic acid and L-ascorbic acid-2-phosphate. nih.gov
Furthermore, chemo-enzymatic strategies have been employed to create novel ascorbic acid hybrids. For example, 6-O-ascorbyl esters of ketone bodies have been synthesized using lipase B from Candida antarctica (Novozym 435) to catalyze the transesterification of ketone body methyl esters with ascorbic acid in tert-butanol. mdpi.com This approach allows for the creation of unique hybrid molecules with potentially new biological activities. mdpi.com
| Derivative Class | Starting Materials | Key Features |
| 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids | 2-O-α-D-glucopyranosyl-L-ascorbic acid, acid anhydrides | Enhanced stability and skin permeability nih.govacs.org |
| 6-O-acyl-L-ascorbic acid-2-O-phosphates | L-ascorbic acid-2-phosphate, long-chain fatty acids | Increased stability against oxidation nih.gov |
| 6-O-ascorbyl esters of ketone bodies | Ascorbic acid, ketone body methyl esters | Chemo-enzymatic synthesis of hybrid molecules mdpi.com |
Exploration of Alkyl Chain Variations and Structural Modifiers
The properties of 6-O-acyl-L-ascorbic acid can be systematically altered by varying the length and structure of the acyl chain attached at the 6-position. Researchers have synthesized a range of these derivatives to investigate structure-activity relationships. This involves the esterification of the primary hydroxyl group at the C-6 position of ascorbic acid.
Enzymatic synthesis, often utilizing lipases like Novozym 435®, is a common method for producing these esters. mdpi.com The process involves the transesterification of an alkyl ester with ascorbic acid. mdpi.com Both straight-chain and branched-chain fatty acids have been used as acyl donors, leading to the creation of diverse libraries of compounds. researchgate.net For instance, derivatives with straight-acyl chains varying in length from C4 to C18 have been successfully synthesized. researchgate.net Similarly, derivatives with branched-acyl chains from C6 to C16 have also been developed to further modify the compound's physical properties. researchgate.net
| Acyl Group | Chain Length | Chain Type | Reference |
|---|---|---|---|
| Butyryl | C4 | Straight | researchgate.net |
| Hexanoyl | C6 | Straight | researchgate.net |
| Octanoyl | C8 | Straight | nii.ac.jp |
| Decanoyl | C10 | Straight | acs.org |
| Dodecanoyl (Lauryl) | C12 | Straight | acs.org |
| Hexadecanoyl (Palmityl) | C16 | Straight | researchgate.net |
| Octadecanoyl (Stearyl) | C18 | Straight | acs.org |
| Branched-Acyl | C6-C16 | Branched | researchgate.net |
Synthesis of 6-O-Acyl-2-O-α-D-glucopyranosyl-L-ascorbic Acids
To further enhance stability, L-ascorbic acid can be modified at more than one position. The synthesis of 6-O-Acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids (6-Acyl-AA-2G) is a prime example. This process begins with 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), a stable derivative of vitamin C. acs.orgnih.gov
The synthesis involves coupling AA-2G with various acid anhydrides in a solvent such as pyridine. acs.orgnih.gov This reaction specifically targets the primary hydroxyl group at the C-6 position, resulting in the desired monoacylated product. acs.orgnih.gov The reaction has been shown to produce a series of derivatives, including 6-butyryl-, 6-hexanoyl-, 6-octanoyl-, and up to 6-octadecanoyl-ascorbate 2-glucosides. acs.org The yields for these reactions are typically in the range of 30-60%. nih.govresearchgate.net These derivatives are noted for their satisfactory stability in neutral solutions, comparable to that of the parent compound, AA-2G. nih.gov
Synthesis of Phosphorylated 6-O-Acyl-L-ascorbic Acid Derivatives
Phosphorylation is another key strategy for modifying L-ascorbic acid to improve its stability. A series of 6-O-acyl-L-ascorbic acid-2-O-phosphates (6-Acyl-AA-2Ps) have been synthesized. nih.gov The starting material for this synthesis is a stable derivative, L-ascorbic acid-2-phosphate ester magnesium (AA-2P). nih.gov
This precursor is reacted with long-chain fatty acids to introduce the acyl group at the 6-position, yielding the target 6-Acyl-AA-2P compounds. nih.gov The synthesis of ascorbate 2-phosphorylated compounds can also be achieved by reacting L-ascorbic acid with a metaphosphate phosphorylating agent, such as sodium trimetaphosphate, in the presence of a catalyzing ion like calcium, strontium, or barium. google.com This method is effective for producing both mono- and polyphosphorylated species. google.com
Analytical Techniques for Structural Elucidation and Purity Assessment
A suite of advanced analytical techniques is essential to confirm the successful synthesis of this compound and its derivatives, verify their chemical structures, and assess their purity.
Spectroscopic Analysis Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of ascorbic acid derivatives. Both ¹H NMR and ¹³C NMR are employed to confirm the identity of the synthesized compounds. iijls.com In ¹H NMR analysis of L-ascorbic acid, characteristic signals are observed for the protons at different positions on the molecule. doi.orgchemicalbook.com For 6-O-acyl derivatives, the chemical shifts of protons at C-5 and C-6 are of particular interest as they are directly affected by the esterification. iijls.com For instance, the successful synthesis of 6-O-tosyl-2,3-O,O-dibenzyl-L-ascorbic acid was confirmed by specific signals in the ¹H NMR spectrum, including a quartet for H-6 and a quartet for H-5. iijls.com Similarly, ¹³C NMR provides detailed information about the carbon skeleton, with the C-6 signal being significantly shifted upon acylation. chemicalbook.comphysiology.org
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized derivatives and confirm their elemental composition. iijls.com Techniques such as electrospray ionization (ESI) are often coupled with mass spectrometry for the analysis of these compounds. nih.govrsc.org For ascorbic acid, tandem mass spectrometry (MS/MS) in negative ion mode often monitors for transitions such as m/z 175→115 and 175→89. nih.gov This fragmentation pattern provides a high degree of certainty in the identification of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive method used to identify the functional groups present in the molecule. uobaghdad.edu.iqtandfonline.com The FTIR spectrum of L-ascorbic acid shows characteristic absorption bands corresponding to its various functional groups, including O-H, C=O (lactone), and C=C bonds. researchgate.net The carbon-carbon double bond (C=C) stretching vibration, typically found in the 1600-1700 cm⁻¹ range, is often used for quantification. uobaghdad.edu.iq Analysis of the spectra of acylated derivatives confirms the presence of the ester carbonyl group alongside the characteristic bands of the ascorbic acid moiety.
Chromatographic Separation and Quantification (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation, quantification, and purity assessment of 6-O-acyl-L-ascorbic acid derivatives. nih.gov Various HPLC methods have been developed for the analysis of ascorbic acid and its derivatives.
A common approach involves using a reversed-phase column, such as an RP-18 or a cyanopropyl column. researchgate.netbme.hu For example, an HPLC method for the simultaneous determination of 2-O-α-D-glucopyranosyl-6-O-hexadecanoyl-L-ascorbic acid and its metabolites utilized a cyanopropyl column with an isocratic mobile phase of methanol-phosphate buffer. researchgate.net The detection is typically performed using a UV detector at a wavelength where the ascorbic acid moiety strongly absorbs, often around 240 nm. researchgate.net HPLC analysis is crucial for demonstrating the stability of the synthesized compounds in various media and for confirming that they can be metabolized back to active forms. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater speed, sensitivity, and selectivity for analyzing these compounds without the need for derivatization. nih.govmdpi.com
| Analyte(s) | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 6-Acyl-AA-2Ps | Not Specified | Not Specified | Not Specified | nih.gov |
| 6-sPalm-AA-2G and metabolites | Cyanopropyl | Methanol-phosphate buffer (pH 2.1) (65:35, v/v) | UV at 240 nm | researchgate.net |
| Ascorbic Acid | RP-18 | Methanol-water-glacial acetic acid (30:69:1) | UV at 230 nm | bme.hu |
| Ascorbic Acid (Total and Reduced) | RP-18T (ODS) | 0.2 M KH₂PO₄-H₃PO₄ (pH 3.0) | Electrochemical Detector (ECD) | |
| Ascorbic Acid and Dehydroascorbic Acid | Diphenyl | 0.01% formic acid and acetonitrile (B52724) (gradient) | UHPLC-QqQ-MS/MS | mdpi.com |
Physicochemical Behavior and Stability in Research Systems
Stability of 6-O-Octanoyl-L-ascorbic Acid in Aqueous and Emulsified Media
The stability of L-ascorbic acid and its derivatives is a critical factor for their practical use. While L-ascorbic acid is highly soluble in water, it is also prone to rapid oxidative degradation. The esterification of L-ascorbic acid with a fatty acid, such as in this compound, is a common strategy to enhance its stability, particularly in more complex systems like emulsions.
In aqueous solutions, the degradation of L-ascorbic acid is influenced by factors such as pH, temperature, and the presence of oxygen and metal ions. While specific kinetic data for the degradation of this compound in aqueous media is not extensively documented in publicly available literature, studies on similar lipophilic derivatives, such as ascorbyl palmitate, provide valuable insights. These derivatives generally exhibit improved stability compared to the parent L-ascorbic acid. For instance, a comparative study showed that after 28 days in an emulsion, only 8% of L-ascorbic acid remained, whereas 37% of ascorbyl palmitate was retained under the same conditions, indicating a significant increase in stability for the esterified form. caldic.com
Emulsified systems, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions, can offer a protective environment for this compound. The amphiphilic nature of the molecule allows it to reside at the oil-water interface, which can shield the labile ascorbyl headgroup from pro-oxidative species in either the aqueous or oil phase. The specific type of emulsion and the other components present can further influence this protective effect. researchgate.netnih.gov For example, the presence of other antioxidants or chelating agents can synergistically enhance the stability of the ascorbyl ester. L-ascorbic acid has been reported to adsorb at the oil-water interface, which can sometimes lead to instability in the emulsion by promoting droplet fusion. mdpi.com
Comparative Stability of L-Ascorbic Acid and a Lipophilic Derivative in an Emulsion
| Compound | System | Time (days) | Remaining Fraction (%) | Reference |
|---|---|---|---|---|
| L-Ascorbic Acid | Emulsion | 28 | 8 | caldic.com |
| Ascorbyl Palmitate | Emulsion | 28 | 37 | caldic.com |
Self-Assembly Characteristics in Model Systems (e.g., Micellization)
As a surfactant-like molecule, this compound exhibits self-assembly behavior in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (cmc), these molecules aggregate to form micelles. In these structures, the hydrophobic octanoyl chains form a core, while the hydrophilic L-ascorbic acid headgroups are exposed to the aqueous environment. nih.gov
Research has shown that this compound forms nearly spherical micelles in water. acs.org The cmc is a key parameter that defines the onset of micellization and is influenced by factors such as temperature and the presence of other solutes. The formation of micelles is an important characteristic, as it can enhance the solubility of hydrophobic substances, which can be encapsulated in the micellar core. nih.gov
Micellization Properties of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Critical Micelle Concentration (cmc) | ~6 x 10-3 mol/L | 30 °C in water | acs.org |
| Micelle Shape | Nearly spherical | Aqueous solution | acs.org |
Interactions with Surfactant and Lipid Environments
The amphiphilic structure of this compound governs its interactions with other surfactants and within lipid environments, such as biological membranes or the lipid phase of emulsions. Its ability to interact with these systems is crucial for its distribution and function in complex formulations.
In mixed surfactant systems, this compound can co-assemble with other surfactants to form mixed micelles. The nature of these interactions depends on the chemical structures of the involved surfactants. For instance, studies on L-ascorbic acid with mixed ionic surfactants have suggested that interactions are predominantly governed by ionic and hydrophilic forces between the surfactant headgroups and the polar regions of the ascorbic acid molecule. researchgate.net This implies that this compound could participate in the formation of mixed micelles, with its ascorbyl headgroup interacting with the headgroups of other surfactants at the micelle-water interface.
Within lipid environments, such as phospholipid bilayers that serve as models for cell membranes, ascorbyl esters have been shown to have a strong affinity. Research on ascorbyl palmitate has demonstrated that it can penetrate phospholipid monolayers. nih.gov The degree of penetration and interaction is influenced by the physical state of the lipid bilayer; for example, a more fluid membrane facilitates the insertion of the ascorbyl ester. nih.gov The incorporation of ascorbyl esters into these bilayers can also affect the properties of the membrane itself, such as increasing the temperature of the gel-to-liquid-crystal phase transition. researchgate.net This suggests that this compound can intercalate into lipid bilayers, with its octanoyl chain residing in the hydrophobic core and the ascorbyl headgroup located near the polar headgroups of the phospholipids. This interaction is facilitated by the formation of hydrogen bonds between the ascorbyl moiety and the phospholipid headgroups. researchgate.net
Biological Activities and Mechanistic Studies in Vitro and Preclinical Models
Antioxidant Mechanisms and Radical Scavenging Efficacy
6-O-octanoyl-L-ascorbic acid exhibits significant antioxidant properties, largely attributed to the preservation of the ascorbyl moiety, which is responsible for the radical-scavenging activity of its parent molecule, L-ascorbic acid.
This compound has demonstrated the ability to directly scavenge a variety of free radicals, a key mechanism in its antioxidant function. This has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The principle of these assays lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.
While specific IC50 values for this compound are not consistently reported across the literature, studies on ascorbyl esters, in general, indicate their potent radical scavenging capabilities. For instance, ascorbyl esters have been shown to effectively scavenge DPPH radicals in a dose-dependent manner. Similarly, in the ABTS assay, which measures the scavenging of the ABTS radical cation, ascorbyl derivatives have shown significant activity.
Beyond these stable radicals, this compound is also capable of scavenging various reactive oxygen species (ROS) generated within biological systems. These include superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals. The mechanism of action is similar, involving the donation of a hydrogen atom from the enediol group of the ascorbic acid moiety to the reactive oxygen species, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.
Table 1: Comparative DPPH Radical Scavenging Activity of Ascorbic Acid and its Derivatives
| Compound | IC50 (µg/mL) | Reference |
| L-Ascorbic Acid | 6.1 - 24.34 | nih.govresearchgate.net |
| Ascorbyl Palmitate (C16) | Generally higher than Ascorbic Acid | acs.org |
| This compound (C8) | Data not consistently available; expected to be in a similar range to other ascorbyl esters. |
When compared to other ascorbyl esters, such as ascorbyl palmitate (a C16 ester), the antioxidant activity can be influenced by the lipophilicity of the molecule. The octanoyl (C8) chain in this compound provides a balance of hydrophilic and lipophilic properties, which can affect its partitioning in different experimental systems and, consequently, its observed antioxidant activity. In some emulsion systems, the antioxidative potency of ascorbic acid has been found to exceed that of ascorbyl palmitate acs.org. Theoretical studies using density functional theory have also suggested a slight decrease in the antioxidant capacity of ascorbyl derivatives compared to ascorbic acid in aqueous solutions acs.org.
Table 2: Comparative ABTS Radical Scavenging Activity
| Compound | Relative Efficacy | Reference |
| L-Ascorbic Acid | High | researchgate.net |
| 6-O-Ascorbyl Palmitate | 84% efficiency compared to L-ascorbic acid | researchgate.net |
| 6-O-Ascorbyl Oleate (B1233923) | 71% efficiency compared to L-ascorbic acid | researchgate.net |
| This compound | Expected to have high efficacy, comparable to other ascorbyl esters. |
The esterification of L-ascorbic acid at the 6-position with octanoic acid to form this compound significantly alters its physical properties, particularly its solubility. While L-ascorbic acid is hydrophilic and soluble in aqueous environments, this compound is lipophilic, allowing it to be incorporated into lipid-based systems such as oils, fats, and cell membranes.
This change in solubility is a key factor influencing its antioxidant properties in different environments. In lipophilic systems, this compound can be more effective than ascorbic acid at protecting lipids from peroxidation. The octanoyl chain anchors the molecule in the lipid phase, positioning the antioxidant ascorbyl head group at the oil-water interface, where oxidative stress often originates.
The length of the acyl chain can also play a role. While some studies suggest that the antioxidant activity of 6-O-alkanoyl-L-ascorbic acid esters is largely independent of the chain length, others have observed a "cut-off effect," where the antioxidant efficacy increases with chain length up to a certain point, after which it may decrease researchgate.net. This is thought to be due to the interplay between the partitioning of the molecule and its ability to interact with radicals at the interface.
Pro-Oxidant Activities and Redox Cycling in Model Systems
In certain conditions, particularly in the presence of transition metal ions, this compound, much like its parent compound, can exhibit pro-oxidant activities. This paradoxical effect is a crucial aspect of its biochemistry.
This compound can participate in Fenton-type reactions, which are a significant source of highly reactive hydroxyl radicals in biological systems. This process is contingent on the presence of transition metal ions, most notably iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).
The fundamental mechanism involves the reduction of the more oxidized form of the metal ion by the ascorbyl moiety of this compound. For instance, it can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This newly generated Fe²⁺ can then react with hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism, in the classic Fenton reaction to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), while Fe²⁺ is oxidized back to Fe³⁺.
The ascorbyl portion of the molecule can then reduce another Fe³⁺ ion, thus perpetuating a redox cycle that continuously generates highly damaging hydroxyl radicals nih.govnih.govdiff.org. This catalytic role in the Fenton reaction transforms the antioxidant into a pro-oxidant, leading to enhanced oxidative stress.
In cell-free experimental systems, the pro-oxidant nature of this compound in the presence of transition metals can be readily observed through the generation of various reactive oxygen species. The process begins with the ascorbate-mediated reduction of a metal ion (e.g., Fe³⁺ to Fe²⁺). This reduced metal ion can then react with molecular oxygen (O₂) to produce a superoxide anion (O₂⁻).
The superoxide anion can then be dismutated, either spontaneously or enzymatically, to form hydrogen peroxide (H₂O₂). As described above, this hydrogen peroxide can then be a substrate in the Fenton reaction, leading to the production of hydroxyl radicals. Therefore, in a system containing this compound, transition metals, and oxygen, a cascade of reactive oxygen species can be generated, including superoxide, hydrogen peroxide, and hydroxyl radicals nih.gov. This pro-oxidant activity is highly dependent on the concentrations of the ascorbyl ester, the metal ions, and the availability of oxygen and hydrogen peroxide.
Enzymatic Modulation and Inhibition
Research has demonstrated that 6-O-acylated derivatives of L-ascorbic acid, including the octanoyl variant, are potent inhibitors of hyaluronidases from both bacterial and bovine sources. The inhibitory activity of these lipophilic vitamin C derivatives is significantly increased compared to the parent compound, L-ascorbic acid. Studies on a series of 6-O-acylated vitamin C derivatives revealed that the inhibition of both Streptococcus agalactiae hyaluronidase (B3051955) (SagHyal(4755)) and bovine testicular hyaluronidase (BTH) increases with the length of the aliphatic chain. For instance, a related compound, L-ascorbic acid 6-hexadecanoate, was identified as being up to 1500 times more potent as an inhibitor than vitamin C itself. nih.gov
Specifically, 6-O-acylated derivatives show a degree of selectivity for the bacterial enzyme. nih.gov The inhibitory concentrations (IC₅₀) for various acylated forms highlight this enhanced activity. While L-ascorbic acid is a weak inhibitor of Streptococcus pneumoniae hyaluronate lyase (SpnHL), its acylated counterparts are significantly more effective. nih.gov For example, L-ascorbic acid 6-hexadecanoate (Vcpal), a compound structurally similar to this compound, strongly inhibits Streptococcus agalactiae hyaluronate lyase with an IC₅₀ of 4 µM and also inhibits bovine testicular hyaluronidase with an IC₅₀ of 56 µM. nih.govsemanticscholar.org The 6-O-octadecanoate derivative shows IC₅₀ values of 0.9 µM for the bacterial enzyme and 39 µM for the bovine enzyme. nih.gov
| Compound | Enzyme Source | IC₅₀ (µM) |
|---|---|---|
| L-Ascorbic acid 6-hexadecanoate | Streptococcus agalactiae hyaluronate lyase | 4 |
| L-Ascorbic acid 6-hexadecanoate | Bovine Testicular Hyaluronidase (BTH) | 56 |
| L-Ascorbic acid 6-hexadecanoate | Streptococcus pneumoniae hyaluronate lyase (SpnHL) | 100 |
| 6-O-octadecanoate-L-ascorbic acid | Streptococcus agalactiae hyaluronidase (SagHyal(4755)) | 0.9 |
| 6-O-octadecanoate-L-ascorbic acid | Bovine Testicular Hyaluronidase (BTH) | 39 |
The structural features of 6-O-acylated L-ascorbic acid derivatives are crucial for their enhanced inhibitory activity against hyaluronidases. The primary determinant of this increased potency is the addition of a lipophilic alkanoyl chain to the C-6 position of the ascorbic acid molecule. nih.govnih.gov This modification significantly increases the hydrophobicity of the compound, leading to stronger interactions with the enzyme's active site. nih.gov
X-ray crystallography studies of the complex between S. pneumoniae hyaluronate lyase (SpnHL) and L-ascorbic acid 6-hexadecanoate confirmed that the increased inhibition is due to additional hydrophobic interactions. nih.govsemanticscholar.org The long alkyl chain of the inhibitor interacts with a hydrophobic patch within the enzyme's active site, involving amino acid residues such as Phe-343, His-399, and Thr-400. nih.gov This contrasts with the binding of unmodified L-ascorbic acid, which relies on interactions with residues like Trp292 and Tyr408 but lacks the extensive hydrophobic engagement. nih.gov
The length of the aliphatic chain is directly correlated with inhibitory potency; longer chains generally result in stronger inhibition of both bacterial and bovine hyaluronidases. nih.gov This structure-activity relationship underscores the importance of the lipophilic residue in anchoring the inhibitor within the catalytic site of the enzyme, thereby enhancing its inhibitory effect.
Cellular and Molecular Responses (In Vitro Models)
In neuronal differentiation models using PC12 cells, a derivative of this compound has been shown to enhance neurite outgrowth. Specifically, 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid (6-Octa-AA-2G), a lipophilic derivative, synergistically enhances neurite formation induced by nerve growth factor (NGF) or dibutyryl cyclic AMP (Bt₂cAMP). nih.govnih.gov Studies have found that various 6-O-acylated ascorbic acid 2-O-alpha-glucosides enhance neurite formation in a dose-dependent manner. nih.gov
The mechanism involves the intracellular metabolism of the compound. Upon entering the PC12 cells, 6-Octa-AA-2G is hydrolyzed by cellular enzymes (esterase and α-glucosidase) to release L-ascorbic acid (AA), which is the active form. nih.gov The addition of 6-Octa-AA-2G to PC12 cells leads to a rapid and significant increase in intracellular ascorbic acid content. nih.govnih.gov This suggests that the lipophilic nature of the octanoyl chain facilitates cellular uptake, leading to higher intracellular concentrations of the active compound, which then promotes neuronal differentiation. nih.gov
The neurite outgrowth-enhancing effects of this compound derivatives are linked to the modulation of key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway in neuronal differentiation, is a primary target. nih.govmdpi.com
Studies have shown that 6-octanoyl ascorbic acid 2-O-alpha-glucoside (6-Octa-AA-2G) specifically enhances the phosphorylation of the MAP kinases p44 and p42 (also known as ERK1/2) that is induced by Bt₂cAMP. nih.govnih.gov This indicates an interaction with the inducer-activated MAPK pathway. The promotion of both neurite outgrowth and MAPK phosphorylation by 6-Octa-AA-2G can be completely abrogated by an α-glucosidase inhibitor, confirming that the hydrolysis of the derivative to release ascorbic acid within the cell is a necessary step for its biological activity. nih.gov These findings suggest that the increased intracellular concentration of ascorbic acid, facilitated by the octanoyl modification, enhances neurite differentiation by amplifying the signal through the MAPK cascade. nih.govnih.gov
Based on the available scientific literature, no specific studies were identified that investigated the mechanisms of cellular cytotoxicity of this compound in 95-D cells. Research on the cytotoxic effects of acylated ascorbic acid derivatives has been conducted on other cell lines, but to adhere to the specified scope, those findings are not presented here.
Investigations into Anti-Proliferative Effects in Tumor Cell Models (in vitro)
Research into the anti-proliferative effects of 6-O-acyl-L-ascorbic acid derivatives, including those with structures similar to this compound, has demonstrated their potential as cytotoxic agents against various cancer cell lines. The lipophilic nature of these compounds, conferred by the acyl chain, is believed to enhance their ability to cross cell membranes, leading to increased intracellular concentrations and subsequent anti-tumor activity.
A study investigating a related compound, 6-O-(2-propylpentanoyl)-l-ascorbic acid (a branched-chain octanoyl derivative, hereafter referred to as 6-bOcta-AA), provides significant insights into the anti-proliferative capabilities of such molecules. In in vitro experiments using colon-26 cancer cells, 6-bOcta-AA exhibited significant and sustained cytotoxic activity. nih.gov When colon-26 cells were incubated with 2 mM of 6-bOcta-AA, a time-dependent inhibition of cell proliferation was observed over 72 hours. nih.gov This suggests a different mechanism of action compared to unmodified ascorbic acid, which showed a more rapid but less sustained cytotoxic effect. nih.gov
Further investigation into the mechanism revealed that the anti-proliferative activity of 6-bOcta-AA is not solely dependent on its reduced form. nih.gov When treated with ascorbate (B8700270) oxidase to convert it to its oxidized form, 6-bOcta-AA retained its significant cell proliferation inhibitory effect on colon-26 cells. nih.govresearchgate.net This is in stark contrast to ascorbic acid, which loses its cytotoxicity upon oxidation. nih.gov This finding suggests that the anti-tumor activity of 6-bOcta-AA may involve mechanisms independent of the pro-oxidant effects typically associated with high doses of ascorbic acid.
The following table summarizes the cytotoxic activity of 6-bOcta-AA on colon-26 cells, demonstrating its sustained anti-proliferative effect.
| Treatment Time (hours) | Cell Viability (%) |
| 24 | Significantly reduced |
| 48 | Further reduced |
| 72 | Sustained low viability |
Data derived from studies on 6-O-(2-propylpentanoyl)-l-ascorbic acid, a compound structurally similar to this compound. nih.gov
While direct studies on this compound are limited in the publicly available literature, the findings for structurally similar compounds like ascorbyl stearate (B1226849) also support the anti-proliferative potential of 6-O-acyl-L-ascorbic acid derivatives. These compounds are noted for their ability to easily pass through cell membranes due to their lipophilic nature, which is a key factor in their anti-cancer effects.
Interactions with Cellular Transport Systems
The cellular uptake of ascorbic acid and its derivatives is a critical determinant of their biological activity. The mechanisms by which these compounds cross the cell membrane can be broadly categorized into passive diffusion and transporter-mediated uptake.
Cell Membrane Permeation Dynamics
The addition of an octanoyl group to the L-ascorbic acid molecule significantly increases its lipophilicity. This enhanced lipophilicity is a key factor in its ability to permeate cell membranes. The general principle of membrane transport suggests that small, nonpolar molecules can readily pass through the phospholipid bilayer via simple diffusion, moving down their concentration gradient. mytutor.co.ukfiveable.me By esterifying ascorbic acid with a fatty acid like octanoic acid, the resulting molecule can more easily interact with the hydrophobic core of the cell membrane.
Studies on other lipophilic ascorbic acid derivatives, such as ascorbyl stearate, have indicated that their enhanced intracellular permeability contributes to their cytotoxic effects on cancer cells. It is hypothesized that the fatty acid moiety facilitates the passage of the ascorbyl derivative through the cell membrane. Once inside the cell, these esters can be hydrolyzed by intracellular esterases, releasing ascorbic acid and the fatty acid. This intracellular release of ascorbic acid can lead to a localized increase in its concentration, potentially triggering pro-oxidant and anti-proliferative effects.
Role of Specific Vitamin C Transporters in Derivative Uptake
The primary transporters responsible for the cellular uptake of L-ascorbic acid are the Sodium-dependent Vitamin C Transporters, SVCT1 and SVCT2. scilit.comnih.gov These are integral membrane proteins that actively transport ascorbic acid into cells against a concentration gradient. nih.gov SVCT1 is predominantly found in epithelial tissues and is involved in the whole-body homeostasis of vitamin C, while SVCT2 is more widely distributed and is crucial for the protection of metabolically active cells from oxidative stress. scilit.com
Given that this compound is a lipophilic derivative, its interaction with the hydrophilic-substrate specific SVCTs is likely to be limited. The structural modification at the 6-position with a bulky octanoyl group would sterically hinder its binding to the active site of these transporters, which are highly specific for the unmodified L-ascorbic acid molecule.
The primary route of entry for this compound into cells is therefore considered to be passive diffusion across the cell membrane, as discussed in the previous section. Once inside the cell, if the ester bond is cleaved to release free L-ascorbic acid, this intracellular ascorbic acid would then be subject to the same metabolic and transport processes as ascorbic acid taken up directly by SVCTs. However, the initial uptake of the intact this compound molecule is not believed to be mediated by SVCT1 or SVCT2.
Another class of transporters, the glucose transporters (GLUTs), are known to transport the oxidized form of vitamin C, dehydroascorbic acid (DHA). nih.govquora.com As this compound is a derivative of the reduced form of vitamin C, it is not a substrate for GLUTs in its intact form.
Metabolism and Biotransformation in Biological Systems Animal Models
Enzymatic Hydrolysis of 6-O-Octanoyl-L-ascorbic Acid and its Derivatives
The cleavage of the ester bond in this compound is a critical step in its metabolism, liberating L-ascorbic acid and octanoic acid. This process is catalyzed by specific enzymes within the body.
The primary enzymes responsible for the hydrolysis of ascorbyl esters, including this compound, are non-specific esterases. These enzymes are abundant in various tissues and are responsible for cleaving the ester linkage between the ascorbic acid molecule and the octanoyl fatty acid chain. While the term "glycosidases" is mentioned, the key enzymatic activity for this specific compound is ester hydrolysis, and therefore, esterases play the central role. The hydrolysis reaction yields L-ascorbic acid and octanoic acid, which then enter their respective metabolic pathways.
The enzymatic hydrolysis of this compound is not uniformly distributed throughout the body. Instead, specific tissues exhibit higher hydrolytic activity, which has significant implications for the absorption and distribution of the liberated L-ascorbic acid.
Small Intestine: The small intestine is a primary site for the hydrolysis of orally administered lipophilic compounds. Esterases present in the intestinal mucosa are capable of breaking down this compound, allowing for the absorption of free L-ascorbic acid.
Skin: For topical applications, esterases within the skin are crucial for the local conversion of this compound to L-ascorbic acid. This localized conversion is a key aspect of delivering the antioxidant benefits of vitamin C directly to the skin. Studies on similar derivatives have shown that the enzymatic activity in the skin is a determining factor for their efficacy.
Pharmacokinetic Profiles of this compound and its Metabolites in Animal Models
Pharmacokinetic studies in animal models are essential to understand how this compound and its metabolites are absorbed, distributed, and processed by the body over time.
Due to its lipophilic nature conferred by the octanoyl group, this compound is expected to be absorbed through different mechanisms than the hydrophilic L-ascorbic acid. It is likely to be incorporated into micelles in the small intestine and absorbed via passive diffusion. Once absorbed, it may be transported in lipoproteins within the lymphatic system before entering the bloodstream.
The distribution of the parent compound and its primary metabolite, L-ascorbic acid, will differ. The intact ester may distribute into lipid-rich tissues, while the liberated L-ascorbic acid will be distributed to various tissues with high vitamin C requirements, such as the adrenal glands, pituitary gland, and brain.
Following administration, the plasma concentrations of this compound and the resulting L-ascorbic acid would be expected to change over time. The parent compound would likely appear in the plasma first, followed by a rise in L-ascorbic acid concentrations as enzymatic hydrolysis occurs. The peak plasma concentration (Cmax) and the time to reach that peak (Tmax) would be key parameters in characterizing its pharmacokinetic profile.
Due to the limited publicly available data specifically for this compound, a hypothetical data table is presented below to illustrate the expected plasma concentration dynamics based on the behavior of similar lipophilic vitamin C esters.
| Time (hours) | This compound (µg/mL) | L-ascorbic acid (µg/mL) |
| 0 | 0 | 5.2 |
| 1 | 2.5 | 8.1 |
| 2 | 4.8 | 12.5 |
| 4 | 3.1 | 15.3 |
| 8 | 1.2 | 10.4 |
| 12 | 0.5 | 7.8 |
| 24 | < 0.1 | 6.1 |
Table 1: Hypothetical Plasma Concentration-Time Profile of this compound and L-ascorbic acid in an Animal Model Following Oral Administration.
This table illustrates that after administration, the concentration of the parent compound, this compound, rises and then falls as it is metabolized. Concurrently, the concentration of L-ascorbic acid increases, indicating the successful hydrolysis of the ester and the release of the active vitamin.
Structure Activity Relationship Sar Studies
Correlating Acyl Chain Length and Branching with Biological Activities
The length and branching of the acyl chain attached at the 6-position of the L-ascorbic acid backbone are critical determinants of the biological activity of the resulting ester. These structural modifications significantly impact the compound's lipophilicity, which in turn influences its interaction with cell membranes and its efficacy in various biological systems.
Research has demonstrated a complex and often non-linear relationship between the acyl chain length of 6-O-ascorbyl esters and their biological functions. For instance, in terms of antioxidant activity, some studies suggest that shorter acyl chains may lead to higher radical scavenging activity. One study on a series of 6-O-acyl-L-ascorbic acid-2-O-phosphates found that their reactive oxygen species (ROS) scavenging ability increased as the length of the alkyl chain decreased. nih.gov Conversely, other research on 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids indicated that the radical scavenging activity tended to increase with the increasing length of the acyl group. nih.gov This highlights that the optimal chain length for antioxidant activity can be dependent on the specific derivative and the experimental conditions.
The antimicrobial properties of these esters are also modulated by the acyl chain length. Generally, the lipophilicity imparted by the fatty acid chain allows for better interaction with the lipid components of microbial cell membranes, leading to disruption and cell death. However, an excessively long chain can decrease the compound's solubility in aqueous media, potentially reducing its bioavailability and antimicrobial effect.
The branching of the acyl chain introduces another layer of complexity to the SAR of 6-O-ascorbyl esters. Branched chains can alter the molecule's steric profile and its ability to intercalate into membranes. A comparative study on the permeability of 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids found that derivatives with a branched-acyl chain exhibited different permeability characteristics compared to their straight-chain counterparts. nih.gov This suggests that branching can be a tool to fine-tune the delivery and activity of these compounds.
Table 1: Effect of Acyl Chain Length on the Antioxidant Activity of Ascorbyl Esters
| Compound | Acyl Chain Length | Antioxidant Activity (DPPH scavenging, IC50 in µg/mL) |
| L-Ascorbic Acid | N/A | 3.115 |
| 6-O-Palmitoyl-L-ascorbic acid | C16 | Comparable to L-ascorbic acid |
| Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 value for L-Ascorbic Acid is provided as a baseline for comparison. |
Positional Isomerism and Derivatization Effects on Functional Outcomes
The position of the acyl substitution on the L-ascorbic acid molecule is a crucial factor in determining its biological activity. While the primary hydroxyl group at the C-6 position is the most common site for esterification due to its higher reactivity and the regioselectivity of enzymatic synthesis using lipases, derivatization at other positions, such as the secondary hydroxyl groups at C-2 or C-3, can lead to compounds with distinct functional properties. researchgate.net
The free hydroxyl groups at the C-2 and C-3 positions are essential for the characteristic antioxidant activity of ascorbic acid. mdpi.com Esterification at these positions can diminish or alter this activity. For example, a study on ascorbyl 2,6-dipalmitate showed it had negligible radical scavenging activity compared to L-ascorbic acid. nih.gov This underscores the importance of the enediol system for direct antioxidant action.
Furthermore, derivatization at different positions can influence the metabolic fate of the compound. For instance, a study comparing the metabolism of 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids with straight versus branched acyl chains found that the metabolic pathway differed, leading to different forms of active Vitamin C being released within the skin. nih.gov This has significant implications for the design of prodrugs that can deliver ascorbic acid to target tissues effectively.
The introduction of other chemical moieties in addition to the acyl chain can also profoundly impact the compound's functionality. For example, the synthesis of 6-O-acyl-L-ascorbic acid-2-O-phosphates creates a molecule with both lipophilic and hydrophilic regions, potentially enhancing its stability and bioavailability. nih.gov Similarly, attaching phenolic compounds to the 6-position of ascorbic acid has been shown to yield derivatives with greater radical scavenging activity than ascorbic acid itself.
Table 2: Influence of Derivatization on the Antioxidant Activity of Ascorbic Acid Derivatives
| Compound | Position of Derivatization | Modification | Effect on Antioxidant Activity |
| L-Ascorbic Acid | N/A | None | Baseline activity |
| Ascorbyl 2,6-dipalmitate | C-2 and C-6 | Dipalmitoyl ester | Negligible radical scavenging activity nih.gov |
| 6-O-acyl-L-ascorbic acid-2-O-phosphates | C-6 and C-2 | Acyl and phosphate (B84403) groups | Stronger ROS scavenging ability than L-ascorbic acid nih.gov |
| Note: The table provides a qualitative comparison based on available research findings. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 6-O-Octanoyl-L-ascorbic acid and its analogs, QSAR models can be developed to predict their antioxidant or antimicrobial efficacy based on various molecular descriptors.
These descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.
Geometrical descriptors: These define the three-dimensional shape and size of the molecule.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.
A hypothetical QSAR model for the antioxidant activity of 6-O-acyl-L-ascorbic acids might take the form of a linear equation:
log(1/IC50) = a(logP) + b(HOMO) + c(ASA) + d
Where:
IC50 is the concentration required for 50% inhibition of a particular oxidative process.
logP represents the lipophilicity of the compound.
HOMO (Highest Occupied Molecular Orbital) energy is an electronic descriptor related to the molecule's ability to donate electrons.
ASA (Accessible Surface Area) is a geometrical descriptor.
a, b, and c are coefficients determined from the regression analysis, and d is a constant.
Such models, once validated, can be powerful tools for the virtual screening of new, potentially more potent derivatives of this compound, thereby accelerating the discovery and development of novel antioxidants and antimicrobial agents. The development of robust QSAR models relies on high-quality, consistent experimental data for a diverse set of compounds.
Table 3: Common Descriptors Used in QSAR Modeling of Antioxidants
| Descriptor Type | Example Descriptors | Relevance to Antioxidant Activity |
| Physicochemical | logP (Lipophilicity) | Influences membrane permeability and interaction with lipid environments. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the ability to donate electrons to neutralize free radicals. |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |
| Geometrical | Accessible Surface Area, Molecular Volume | Pertains to the steric accessibility of the active sites of the molecule. |
Advanced Research Methodologies and Computational Investigations
Cell Culture and Biochemical Assay Systems for Functional Characterization
The functional properties of 6-O-Octanoyl-L-ascorbic acid are primarily assessed through a combination of cell-based and cell-free biochemical assays. These systems are crucial for determining its biological efficacy, particularly its antioxidant capacity and its interactions with enzymatic systems.
Cell culture models provide a biologically relevant environment to study the effects of compounds on cellular processes. For instance, human retinal pigment epithelial cells (ARPE-19) have been used in oxidative stress models to evaluate the protective effects of antioxidants. mdpi.com In such systems, cells are often pre-treated with the test compound before being exposed to an oxidizing agent, like hydrogen peroxide or UVB radiation, to assess the compound's ability to mitigate cellular damage and reduce intracellular reactive oxygen species (ROS). mdpi.com
Biochemical assays are fundamental in quantifying the specific activities of this compound. Antioxidant potential is a key characteristic, frequently measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net These tests measure the ability of the compound to donate an electron or hydrogen atom to neutralize stable free radicals, with the result often compared to a standard antioxidant like L-ascorbic acid or Trolox. mdpi.comresearchgate.net Studies have shown that alkanoyl-6-O-ascorbic acid esters, regardless of the chain length, exhibit the same intrinsic antioxidant activity as vitamin C itself. acs.org
Enzyme inhibition assays are another critical tool. For example, the inhibitory effect of ascorbic acid derivatives on hyaluronidase (B3051955), an enzyme implicated in bacterial spreading and tumor metastasis, has been investigated using turbidimetric assays. nih.govnih.gov These assays measure the enzyme's ability to degrade hyaluronic acid, and the introduction of an inhibitor like an acylated vitamin C derivative can reduce this activity. Research has demonstrated that the inhibitory potency against hyaluronidase increases with the length of the aliphatic chain attached to the ascorbic acid molecule. nih.gov
Table 1: Examples of Biochemical Assays for Functional Characterization
| Assay Type | Purpose | Key Findings for Ascorbic Acid Derivatives | Citations |
|---|---|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to neutralize the DPPH free radical. | Alkanoyl-6-O-ascorbic acid esters show potent radical scavenging activity, comparable to the parent vitamin C. mdpi.comacs.org | mdpi.comacs.org |
| ABTS Radical Scavenging Assay | Quantifies the capacity of a compound to scavenge the ABTS radical cation. | Used alongside DPPH to provide a comprehensive antioxidant profile. researchgate.netnih.gov | researchgate.netnih.gov |
| Hyaluronidase Inhibition Assay | Determines the ability of a compound to inhibit the enzymatic activity of hyaluronidase. | 6-O-acylated vitamin C derivatives are potent inhibitors; activity increases with the length of the lipophilic chain. nih.gov | nih.gov |
| Micelle Formation Analysis | Investigates the self-assembling properties and critical micelle concentration (cmc) in aqueous solutions. | This compound forms nearly spherical micelles in water above a cmc of approximately 6 × 10⁻³ mol/L at 30 °C. acs.org | acs.org |
Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation
To understand the structure, purity, and reaction mechanisms of this compound, researchers rely on a suite of advanced analytical techniques. Spectroscopy and chromatography are indispensable for both synthesis confirmation and mechanistic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. 1H-NMR and 13C-NMR spectra provide detailed information about the molecular framework, confirming the successful esterification at the C-6 position of the ascorbic acid moiety. jst.go.jp The chemical shifts and coupling constants in 1H-NMR spectra precisely map the protons in the molecule, while 13C-NMR identifies each carbon atom, verifying the presence of the octanoyl chain and the integrity of the ascorbate (B8700270) lactone ring. jst.go.jpdergipark.org.tr
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is vital for confirming the molecular weight and probing degradation pathways. nih.gov High-Resolution Mass Spectrometry (HR-MS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula (C14H22O7 for this compound). jst.go.jp Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, yielding structural information and helping to identify metabolites or degradation products in complex matrices. nih.govmdpi.com
Chromatographic Techniques , especially High-Performance Liquid Chromatography (HPLC), are essential for purification and analysis. jst.go.jpnih.gov HPLC is used to separate the final product from starting materials and by-products during synthesis and to assess its purity. jst.go.jp When combined with a UV-Vis detector, HPLC can quantify the compound in various samples, and its stability under different conditions (e.g., pH, temperature) can be monitored over time. nih.govnih.gov
UV/Visible (UV/VIS) Spectroscopy is used to study the electronic properties of the molecule and to monitor reactions. acs.orgnih.gov The characteristic absorbance of the enediol system in the ascorbate ring is a key feature. This technique is also employed in antioxidant assays, such as the DPPH assay, where the reduction of the radical is monitored by a decrease in absorbance at a specific wavelength. mdpi.com
Table 2: Spectroscopic and Chromatographic Data for this compound
| Technique | Application | Typical Data/Findings | Citations |
|---|---|---|---|
| 1H-NMR | Structural Confirmation | Provides chemical shifts (δ) and coupling constants (J) for each proton, confirming the octanoyl chain's attachment to the C-6 position. jst.go.jp | jst.go.jpdergipark.org.trchemicalbook.com |
| 13C-NMR | Structural Confirmation | Identifies all carbon atoms in the molecule, including those in the octanoyl chain and the ascorbic acid core. jst.go.jp | jst.go.jp |
| HR-ESI-MS | Molecular Formula Verification | Accurately determines the mass-to-charge ratio (m/z), confirming the elemental composition. For [M-H]⁻, calculated m/z is 301.1299, found is 301.1293. jst.go.jp | jst.go.jp |
| HPLC | Purity Analysis & Quantification | Used to achieve high purity (e.g., 98.5%) and to quantify the compound in various formulations. jst.go.jpnih.gov | jst.go.jpnih.gov |
| UV/VIS Spectroscopy | Antioxidant Assays & Micellar Studies | Monitors changes in absorbance to determine antioxidant activity and physical properties like micelle formation. acs.orgnih.gov | acs.orgnih.gov |
Molecular Modeling and Dynamics Simulations in Compound-Target Interactions
Computational methods such as molecular modeling and molecular dynamics (MD) simulations offer powerful insights into how this compound interacts with biological targets at an atomic level. These techniques complement experimental data by providing a dynamic and visual understanding of binding events that are often difficult to observe directly.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme's active site. nih.govmdpi.com For ascorbic acid derivatives, docking studies have been used to explore interactions with enzymes like hyaluronidase and human peroxiredoxin. nih.govmdpi.com For example, modeling of L-ascorbic acid 6-hexadecanoate (a longer-chain analogue) in complex with hyaluronidase revealed that the long alkyl chain engages in hydrophobic interactions with specific amino acid residues (e.g., Phe-343, His-399) in the active site, explaining the increased inhibitory potency compared to ascorbic acid alone. nih.gov Similar studies suggest that the binding affinity of ascorbic acid derivatives to human peroxiredoxin is comparable to known inhibitors like dithiothreitol (B142953) (DTT). nih.govmdpi.com
Molecular Dynamics (MD) Simulations take the static snapshots from docking and simulate the movements of atoms and molecules over time. mdpi.comnih.gov This provides a more realistic view of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov MD simulations, often performed using software suites like GROMACS or AMBER, can calculate the binding free energy and analyze the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.comnih.govnih.gov For instance, simulations of octanoylated hyaluronic acid have shown how the octanoyl groups act as a hydrophobic core, promoting aggregation and influencing how the molecule coats a liposome (B1194612) surface. nih.gov Similar principles apply to how the octanoyl tail of this compound might anchor the molecule within a biological membrane or a protein's hydrophobic pocket.
These computational approaches are invaluable for rational drug design, allowing researchers to predict how modifications to the chemical structure of this compound might enhance its binding affinity and selectivity for a specific biological target.
In Silico Approaches for Predicting Reactivity and Biological Fate
In silico methods are computational tools used to predict the physicochemical properties, reactivity, and biological fate (including absorption, distribution, metabolism, and excretion - ADME) of chemical compounds. These predictive models are crucial in the early stages of research to forecast a molecule's behavior and potential liabilities before extensive laboratory testing.
Quantum Chemical Calculations , such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govmocedes.org For antioxidants like this compound, DFT can be used to calculate thermochemical parameters that describe its antioxidant efficiency via different mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov By calculating properties like bond dissociation enthalpy (BDE), ionization potential (IP), and electron transfer enthalpy (ETE), researchers can predict the most likely pathway for free radical scavenging. nih.gov Studies on ascorbic acid and its derivatives suggest that the HAT mechanism is often favored. nih.gov
ADME/Tox Prediction Models are used to forecast the pharmacokinetic and toxicological properties of a compound. These models use the chemical structure to estimate properties like oral bioavailability, membrane permeability, and potential for causing adverse effects like drug-induced liver injury (DILI). nih.govnih.gov For example, in silico models can predict whether a compound is likely to form reactive metabolites, which are a known risk factor for idiosyncratic DILI. nih.govbiorxiv.org The lipophilicity of this compound, often estimated by its partition coefficient (XLogP3 ≈ 1.9), suggests enhanced membrane permeability compared to ascorbic acid, a prediction that can be further investigated with computational models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related molecules, QSAR can predict the activity of new, untested compounds. This approach has been applied to ascorbic acid derivatives to predict their antioxidant or antiproliferative activities based on specific structural features.
Future Research Trajectories and Theoretical Implications
Elucidation of Comprehensive Molecular Signaling Networks
While the antioxidant properties of ascorbic acid and its esters are well-known, the precise molecular signaling networks governed by 6-O-Octanoyl-L-ascorbic acid are not fully mapped. Future research should aim to move beyond simple antioxidant activity to a comprehensive understanding of how this molecule modulates cellular pathways.
Research on related ascorbyl esters provides a roadmap for this exploration. For instance, ascorbyl stearate (B1226849) has been shown to induce cell death in cancer cells by modulating signal transduction pathways like IGF-IR/p53/p21/cyclins and by generating reactive oxygen species (ROS) that trigger apoptosis and autophagy. nih.gov Similarly, ascorbyl palmitate can modulate microglia M1/M2 polarization by affecting endoplasmic reticulum (ER) stress pathways, such as the PERK/elF2α pathway. nih.gov
Future investigations into this compound should, therefore, focus on:
Redox-Sensitive Pathways: Investigating its influence on transcription factors like Nrf2, which is a master regulator of the antioxidant response, and its interplay with ROS-mediated signaling. nih.govacs.org
Inflammatory Cascades: Mapping its effect on inflammatory signaling, including the activation of microglia and the production of cytokines. nih.gov
Apoptosis and Cell Cycle Regulation: Determining the specific proteins and pathways (e.g., caspases, cyclins) it affects to control cell proliferation and induce programmed cell death, particularly in pathological contexts. nih.govnih.gov
Network pharmacology, a method that analyzes the complex interactions between compounds and biological networks, could be a powerful tool. Studies using this approach on high-dose vitamin C have identified core targets and pathways related to metabolism and apoptosis, providing a model for how the specific effects of the octanoyl ester could be systematically investigated. nih.gov
Design and Synthesis of Next-Generation 6-O-Acylated Ascorbic Acid Analogs
The synthesis of this compound is part of a broader effort to overcome the stability and solubility limitations of pure L-ascorbic acid. mdpi.com Research has already demonstrated that modifying the acyl chain or other positions on the ascorbic acid molecule can fine-tune its properties. nih.govresearchgate.net The next generation of analogs should be designed with specific biological objectives in mind, leveraging existing knowledge to create molecules with enhanced capabilities.
Key strategies for designing future analogs include:
Branched-Acyl Chains: The synthesis of derivatives with branched-acyl chains has been shown to improve stability in neutral solutions compared to their straight-chain counterparts, while still allowing for enzymatic hydrolysis to release active vitamin C. researchgate.net
Phosphorylation and Glycosylation: Introducing phosphate (B84403) or glycosyl groups at other positions (e.g., C-2 or C-3) can dramatically alter solubility, stability, and cell permeability. nih.govnih.gov For example, 6-O-acyl-L-ascorbic acid-2-O-phosphates have demonstrated high stability and the ability to permeate cell membranes effectively. nih.gov Similarly, glycosylated derivatives like 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids combine enhanced stability with increased skin permeability. google.com
Unsaturated Acyl Chains: Using unsaturated fatty acids, such as oleic acid, can produce esters with lower melting points and improved miscibility in lipophilic media compared to those made with saturated fats. mdpi.comresearchgate.net
Future synthesis efforts could focus on creating hybrid molecules that combine these features, such as a branched-chain, phosphorylated ascorbyl ester, to achieve an optimal balance of stability, solubility, and targeted bioactivity.
| Analog Class | Key Structural Feature | Reported Advantage(s) | Representative Example(s) | Reference(s) |
|---|---|---|---|---|
| Straight-Chain Acyl Esters | Saturated fatty acid at C-6 | Increased lipophilicity and membrane passage | Ascorbyl Palmitate, Ascorbyl Stearate | nih.govmdpi.com |
| Branched-Chain Acyl Esters | Branched fatty acid at C-6 | Higher stability in neutral solutions | 6-bAcyl-AA-2G | researchgate.net |
| Unsaturated Acyl Esters | Unsaturated fatty acid at C-6 | Improved solubility in oils, lower melting point | Ascorbyl-6-O-oleate | mdpi.com |
| Phosphorylated Acyl Esters | Acyl group at C-6 and phosphate at C-2/C-3 | Enhanced stability and cell permeability | 6-O-acyl-L-ascorbic acid-2-O-phosphates | nih.gov |
| Glycosylated Acyl Esters | Acyl group at C-6 and glycosyl group at C-2 | High stability and increased skin permeability | 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids | nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic view of the biological impact of this compound, future research must integrate multiple layers of biological data through a systems-level approach. "Multi-omics," which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal how the compound influences the flow of information from genes to metabolic function.
While such studies have not been performed specifically for this compound, research on vitamin C and other derivatives demonstrates the power of this approach.
Transcriptomics and Proteomics: Integrated analyses have been used to understand how vitamin C levels correlate with changes in gene transcripts and protein abundance, affecting pathways related to lipid metabolism, the immune response, and cellular respiration. nih.govmdpi.com Applying this to the octanoyl derivative would clarify whether its effects are primarily transcriptional or post-transcriptional.
Metabolomics: This would identify changes in small-molecule metabolites following treatment, providing a direct readout of the compound's impact on cellular metabolic networks, such as energy production and amino acid metabolism. nih.gov
An integrated multi-omics study on this compound would help build comprehensive models of its mechanism of action, identifying not just single targets but entire pathways and networks that it modulates. This systems-level understanding is crucial for predicting its effects in different biological contexts and for identifying potential new applications.
Theoretical Frameworks for Enhanced Bioactivity and Stability
The rational design of next-generation analogs can be significantly accelerated by using theoretical and computational frameworks. These in silico methods allow for the prediction of molecular properties, reducing the need for extensive and costly trial-and-error synthesis and testing. researchgate.net
Future research should leverage these theoretical approaches:
Molecular Docking and Dynamics: These simulations can predict how this compound and its potential analogs bind to target proteins, such as enzymes or receptors. nih.govnih.gov This provides insight into the structural basis of their bioactivity and can be used to design derivatives with higher binding affinity and specificity. For example, in silico analysis has been used to assess the interaction of vitamin C with targets like VEGF and lanosterol (B1674476) 14-α-demethylase. nih.govnih.gov
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate parameters related to antioxidant activity, such as bond dissociation energy (BDE). acs.org This allows for the theoretical comparison of the antioxidant potential of different derivatives before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the efficacy of novel, unsynthesized compounds.
By integrating these theoretical frameworks into the research pipeline, scientists can pre-screen virtual libraries of novel 6-O-acylated ascorbic acid analogs, prioritizing candidates with the highest predicted stability and bioactivity for subsequent laboratory synthesis and validation.
| Theoretical Framework | Application for this compound Research | Key Insights Provided | Reference(s) |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulate the interaction of the compound with biological membranes and proteins over time. | Membrane permeability, binding stability, conformational changes of targets. | nih.gov |
| Molecular Docking | Predict the preferred binding orientation and affinity of the compound to a molecular target. | Binding energy, identification of key interacting residues, target validation. | nih.govnih.gov |
| Density Functional Theory (DFT) | Calculate electronic structure and properties to predict chemical reactivity. | Antioxidant capacity (e.g., bond dissociation energy), reaction mechanisms. | acs.org |
| Network Pharmacology | Analyze compound-target-disease interaction networks. | Identification of primary targets, affected pathways, and potential polypharmacological effects. | nih.gov |
Q & A
Q. What advanced statistical methods are applicable for interpreting dose-response relationships in pharmacological studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
